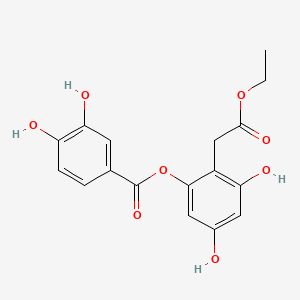
Jaboticabin Ethyl Impurity
Overview
Description
a derivative of Jaboticabin
Biological Activity
Jaboticabin, a depside derived from the jaboticaba fruit (Myrciaria cauliflora), has garnered attention for its potential biological activities, particularly its anti-inflammatory and antioxidant properties. This article delves into the biological activity of Jaboticabin ethyl impurity, synthesizing findings from various studies and highlighting its implications in health and disease management.
Overview of Jaboticabin
Jaboticabin is a minor bioactive compound found predominantly in the peel of jaboticaba fruit. It belongs to a class of compounds known as depsides, which are characterized by their phenolic structures. The compound has been investigated for its therapeutic potential, especially in respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma .
1. Anti-Inflammatory Properties
Jaboticabin exhibits significant anti-inflammatory activity. Research indicates that it inhibits the production of pro-inflammatory cytokines, including interleukin-8 (IL-8), which is crucial in mediating inflammatory responses . This inhibition suggests that Jaboticabin may be beneficial in treating inflammatory conditions.
Table 1: Summary of Anti-Inflammatory Effects of Jaboticabin
2. Antioxidant Activity
The antioxidant properties of Jaboticabin are attributed to its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .
Case Study: Antioxidant Efficacy
In a study examining the antioxidant effects of jaboticabin, researchers utilized various assays to demonstrate its capacity to neutralize free radicals effectively. The findings indicated that jaboticabin could protect cellular components from oxidative damage, supporting its use as a dietary supplement for enhancing health .
The mechanism through which Jaboticabin exerts its biological effects involves multiple pathways:
- Scavenging Free Radicals : Jaboticabin interacts with reactive oxygen species (ROS), neutralizing them and preventing cellular damage.
- Cytokine Modulation : By inhibiting IL-8 production, Jaboticabin reduces inflammation, which is beneficial in conditions like COPD .
- Transport and Bioavailability : Studies have shown that Jaboticabin is effectively transported across intestinal barriers, suggesting good bioavailability when consumed as part of the diet .
Research Findings
Recent investigations into Jaboticabin have highlighted its potential applications beyond respiratory diseases. For instance, studies have indicated that it may possess anti-diabetic properties and could be effective against obesity-related inflammation due to its ability to modulate metabolic pathways .
Table 2: Potential Applications of Jaboticabin
| Application Area | Description |
|---|---|
| Respiratory Diseases | Treatment for COPD and asthma due to anti-inflammatory effects. |
| Metabolic Disorders | Potential role in managing diabetes and obesity-related inflammation. |
| Food Industry | Use as a natural antioxidant in food preservation. |
Properties
IUPAC Name |
[2-(2-ethoxy-2-oxoethyl)-3,5-dihydroxyphenyl] 3,4-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O8/c1-2-24-16(22)8-11-13(20)6-10(18)7-15(11)25-17(23)9-3-4-12(19)14(21)5-9/h3-7,18-21H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHCALSNLQCVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1OC(=O)C2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















